molecular formula C15H14O2S B6369447 2-(4-Ethylthiophenyl)benzoic acid CAS No. 1261896-39-2

2-(4-Ethylthiophenyl)benzoic acid

Cat. No.: B6369447
CAS No.: 1261896-39-2
M. Wt: 258.3 g/mol
InChI Key: JEOIOAMMSKBZHA-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)benzoic acid is a benzoic acid derivative featuring a thiophenyl group substituted with an ethyl moiety at the para position of the benzene ring. The ethylthiophenyl group likely influences electronic characteristics, solubility, and biological interactions compared to simpler benzoic acid derivatives. This article focuses on comparing this compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOIOAMMSKBZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)benzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-ethylthiophenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(4-ethylthiophenyl)benzoyl chloride.

    Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenyl)benzoic acid.

    Reduction: 2-(4-Ethylthiophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Ethylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies on its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Investigation of its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The ethylthiophenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following compounds are selected based on structural similarities, such as substituted benzoyl, thiazole, azo, or halogenated groups:

Compound Name Substituent Key Characteristics Source
2-(4-Ethylthiophenyl)benzoic acid 4-Ethylthiophenyl Hypothesized to exhibit enhanced lipophilicity due to the ethylthiophenyl group. Inferred
2-(4-Methylbenzoyl)benzoic acid 4-Methylbenzoyl Lower ΔGbinding values (-8.2 kcal/mol for T1R3), indicating stronger receptor affinity .
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl Similar ΔGbinding (-8.1 kcal/mol), with methoxy enhancing electronic resonance .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole-methyl Higher melting point (139.5–140°C), suggesting crystalline stability .
2-((4-Chlorophenyl)acetyl)benzoic acid Chlorophenyl-acetyl Pharmaceutical relevance (intermediate for Azelastine HCl) .
2-(4-Hydroxyphenylazo)benzoic acid Phenylazo-hydroxy Photochemical applications due to azo group’s light responsiveness .
2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid Biphenyl-carbonyl Biphenyl group increases steric bulk, potentially affecting solubility .

Physicochemical Properties

Property This compound (Inferred) 2-(4-Methoxybenzoyl)benzoic Acid 2-(2-Methylthiazole)benzoic Acid 2-(4-Hydroxyphenylazo)benzoic Acid
Solubility Moderate (lipophilic substituent) Low (methoxy enhances polarity) Low (thiazole rigidity) Very low (azo group)
Melting Point ~120–130°C (estimated) Not reported 139.5–140°C Not reported
Reactivity Carboxylic acid-driven (esterification) Resonance-stabilized carbonyl Thiazole-mediated stability Azo group photodegradation

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